molecular formula C8H12N2O2S B14870541 Pyrimidine-4,6(3H,5H)-dione, 2-butylthio-

Pyrimidine-4,6(3H,5H)-dione, 2-butylthio-

Cat. No.: B14870541
M. Wt: 200.26 g/mol
InChI Key: LBKAKWRUCNPSNV-UHFFFAOYSA-N
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Description

2-(butylthio)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione typically involves the condensation of a pyrimidine derivative with a butylthio group. One common method is the reaction of 2-chloropyrimidine with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position where the butylthio group is attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(butylthio)pyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrimidine: A precursor in the synthesis of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione.

    2-mercaptopyrimidine: Another pyrimidine derivative with a thiol group at the 2-position.

    2-methylthio-1H,5H-pyrimidine-4,6-dione: A compound with a similar structure but with a methylthio group instead of a butylthio group.

Uniqueness

2-(butylthio)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the butylthio group, which imparts distinct chemical properties and potential biological activities. Its lipophilicity and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-butylsulfanyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-13-8-9-6(11)5-7(12)10-8/h2-5H2,1H3,(H,9,10,11,12)

InChI Key

LBKAKWRUCNPSNV-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=O)CC(=O)N1

Origin of Product

United States

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